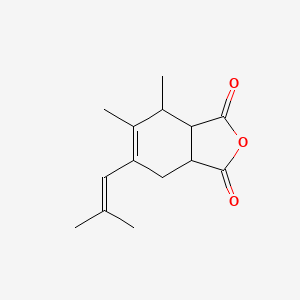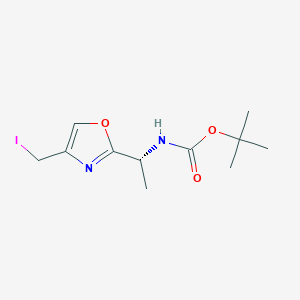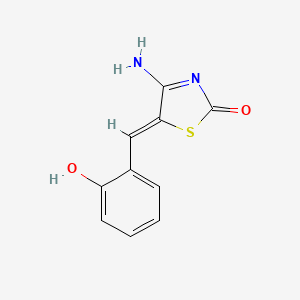![molecular formula C21H18ClN5O2S B2956096 N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895790-68-8](/img/structure/B2956096.png)
N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their significant biological and pharmacological properties . Thiazoles, on the other hand, are a class of compounds that contain a five-membered ring with one nitrogen atom and one sulfur atom .
Synthesis Analysis
The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as a [3+2] cycloaddition . This reaction is often catalyzed by copper (I) .Molecular Structure Analysis
Triazoles exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . These compounds are able to accommodate a broad range of substituents, which allows for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various cycloaddition reactions .Physical And Chemical Properties Analysis
Triazoles are stable compounds that are resistant to moisture, oxygen, light, and metabolic processes . They are capable of engaging in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions .Applications De Recherche Scientifique
Antiallergy and Antimicrobial Agents
- A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the compound , demonstrated potent antiallergy activity in rat models, surpassing the efficacy of disodium cromoglycate (Hargrave, Hess, & Oliver, 1983).
- Several 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial efficacy against various bacteria and fungi, indicating the potential of these compounds in antibacterial and antifungal applications (Indorkar, Chourasia, & Limaye, 2012).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives have been assessed for their corrosion inhibition performances on iron, using density functional theory calculations and molecular dynamics simulations. This indicates potential applications in materials science and engineering (Kaya et al., 2016).
Anticancer Evaluation
- Certain 1,2,4-triazole-based compounds have been synthesized and evaluated for anticancer activity, suggesting potential therapeutic applications in oncology (Lesyk et al., 2007).
Chemical and Spectroscopic Analysis
- Compounds similar to N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have been the subject of vibrational spectroscopic studies, providing insights into their molecular structure and properties (Kuruvilla et al., 2018).
Antifungal and Antibacterial Drug Synthesis
- The synthesis of dicarboxylic acid derivatives of 1,3,4-thiadiazines and related compounds using microwave-assisted techniques has shown promising results in antibacterial and antifungal activity tests (Dabholkar & Parab, 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . These compounds have shown promising activity against different pathogenic organisms .
Mode of Action
It is known that many triazole derivatives exert their effects by interacting with various enzymes and proteins within the cell . For instance, some triazole derivatives inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
It is known that many triazole derivatives affect the cyclo-oxygenase (cox) pathways . These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, which play key roles in inflammation and pain .
Result of Action
Some triazole derivatives have been found to exhibit cytotoxicity at certain concentrations . They also have anti-inflammatory and analgesic activities .
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by triazole compounds, there is considerable interest in further exploring their potential as therapeutic agents . Future research may focus on developing new synthetic methods, investigating their mechanisms of action, and optimizing their pharmacological properties .
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-5-2-3-8-17(13)18-25-21-27(26-18)16(12-30-21)9-10-23-19(28)20(29)24-15-7-4-6-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPKKSZPKBULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2956015.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)

![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)


![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)